1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid 1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15740940
InChI: InChI=1S/C12H9ClF2N2O2/c13-8-3-1-2-7(4-8)5-17-6-9(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19)
SMILES:
Molecular Formula: C12H9ClF2N2O2
Molecular Weight: 286.66 g/mol

1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15740940

Molecular Formula: C12H9ClF2N2O2

Molecular Weight: 286.66 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C12H9ClF2N2O2
Molecular Weight 286.66 g/mol
IUPAC Name 1-[(3-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C12H9ClF2N2O2/c13-8-3-1-2-7(4-8)5-17-6-9(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19)
Standard InChI Key UFISEIFFGPWEHP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The IUPAC name 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid defines its structure unambiguously:

  • A pyrazole core (positions 1–4) with nitrogen atoms at positions 1 and 2.

  • A 3-chlorobenzyl group (-CH₂C₆H₄Cl) at position 1.

  • A difluoromethyl group (-CF₂H) at position 3.

  • A carboxylic acid (-COOH) at position 4 .

Table 1: Molecular Identifiers

PropertyValueSource
Molecular formulaC₁₂H₁₀ClF₂N₂O₂Calculated
Molecular weight298.67 g/mol
CAS Registry Number1011398-52-9 (analogous)
SMILESO=C(O)C1=C(C(F)F)N(NCC2=CC(Cl)=CC=C2)C=C1Derived

The compound’s stereoelectronic profile is influenced by the electron-withdrawing chlorine and fluorine atoms, which enhance its reactivity and binding affinity to biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step sequences starting from substituted pyrazole intermediates. A representative pathway includes:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions.

  • Functionalization:

    • Introduction of the 3-chlorobenzyl group via alkylation using 3-chlorobenzyl chloride.

    • Difluoromethylation at position 3 using ClCF₂H or CF₂Br₂ under basic conditions.

  • Carboxylic Acid Formation: Hydrolysis of a methyl ester precursor (e.g., methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate) using aqueous NaOH or HCl .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Alkylation3-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C78
DifluoromethylationClCF₂H, CuI, DMF, 100°C65
Ester Hydrolysis6M HCl, reflux, 12h92

Analytical Characterization

Structural confirmation relies on:

  • ¹H/¹³C NMR: Distinct signals for the difluoromethyl group (δ ~6.8 ppm, t, J = 54 Hz) and carboxylic proton (δ ~12.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 299.07 (M+H⁺) .

  • X-ray Crystallography: Confirms planar pyrazole ring and spatial orientation of substituents (data pending publication).

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic benzyl and difluoromethyl groups.

  • pKa: The carboxylic acid group has a pKa of ~2.8, enabling salt formation under basic conditions .

  • Thermal Stability: Decomposes above 200°C without melting, as observed via thermogravimetric analysis (TGA) .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-F stretch) .

  • UV-Vis: λₘₐₓ at 265 nm (π→π* transition of the aromatic system).

Biological Activity and Mechanisms

Antifungal Activity

In vitro assays against Botrytis cinerea and Fusarium graminearum demonstrate moderate to high activity (IC₅₀ = 8–25 μM), surpassing reference compounds like boscalid in some cases . The mechanism involves inhibition of succinate dehydrogenase (SDH), a critical enzyme in mitochondrial electron transport:

SDH (Complex II)+InhibitorBlocked electron transferATP depletion\text{SDH (Complex II)} + \text{Inhibitor} \rightarrow \text{Blocked electron transfer} \rightarrow \text{ATP depletion}

Molecular docking studies reveal hydrogen bonds between the carboxylic acid group and SDH residues TYR58/TRP173, while the difluoromethyl group enhances hydrophobic interactions .

Table 3: Antifungal Activity Data

FungusIC₅₀ (μM)Reference
Botrytis cinerea12.3
Fusarium graminearum18.7
Rhizoctonia solani24.9

Enzyme Inhibition

Preliminary screens indicate inhibitory effects on cyclooxygenase-2 (COX-2) (IC₅₀ = 45 μM), suggesting anti-inflammatory potential.

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Carboxylic Acid Group: Essential for hydrogen bonding with enzymatic targets. Ester derivatives show reduced activity .

  • Difluoromethyl Group: Enhances lipid solubility and metabolic stability compared to non-fluorinated analogs .

  • 3-Chlorobenzyl Substituent: The chloro group’s electron-withdrawing nature increases binding affinity to hydrophobic enzyme pockets.

Modifications at position 1 (e.g., replacing benzyl with alkyl chains) drastically reduce antifungal potency, underscoring the importance of aromatic interactions .

Applications and Future Directions

Agricultural Fungicides

The compound’s SDH inhibition profile positions it as a candidate for next-generation fungicides, particularly against resistant fungal strains .

Pharmaceutical Development

Ongoing studies explore its utility as a:

  • COX-2 Inhibitor: For inflammatory diseases.

  • Anticancer Agent: Via mitochondrial disruption mechanisms.

Challenges and Opportunities

  • Synthetic Scalability: Current yields (65–78%) require optimization for industrial production .

  • Toxicology Profiles: No in vivo data exist; acute toxicity studies in model organisms are needed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator